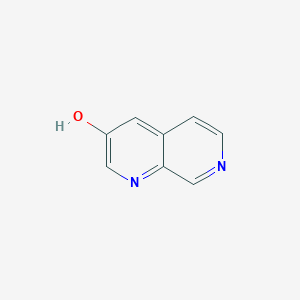

3-Hydroxy-1,7-naphthyridine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

67967-09-3 |

|---|---|

Fórmula molecular |

C8H6N2O |

Peso molecular |

146.15 g/mol |

Nombre IUPAC |

1,7-naphthyridin-3-ol |

InChI |

InChI=1S/C8H6N2O/c11-7-3-6-1-2-9-5-8(6)10-4-7/h1-5,11H |

Clave InChI |

WYLVDQCBKZPULR-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=CC2=NC=C(C=C21)O |

Origen del producto |

United States |

Synthetic Methodologies and Strategies for 3 Hydroxy 1,7 Naphthyridine and Its Core Structure

Classical and Contemporary Synthetic Routes to the 1,7-Naphthyridine (B1217170) Nucleus

The construction of the 1,7-naphthyridine ring system can be achieved through several established and emerging synthetic pathways.

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of the 1,7-naphthyridine nucleus. One method involves the cyclization of 2-cyano-3-pyridylacetonitrile. This process, initiated by hydrogen bromide, leads to the formation of 6-amino-8-bromo-1,7-naphthyridine. sphinxsai.com Subsequent reaction with hydrazine (B178648) hydrate (B1144303) and oxidation with copper sulfate (B86663) can yield the unsubstituted 1,7-naphthyridine. sphinxsai.com This microwave-assisted approach is highlighted for its efficiency and adherence to green chemistry principles. sphinxsai.com

Another approach starts with 2-chloro-3-aminopyridine. wipo.int The amino group is first protected, followed by a formylation reaction. The resulting intermediate then undergoes a cyclization reaction with an acrylate (B77674) compound in the presence of a Lewis acid like lithium tetrafluoroborate (B81430) to construct the 1,7-naphthyridine core. wipo.int

| Starting Material | Key Reagents/Conditions | Product | Reference |

| 2-cyano-3-pyridylacetonitrile | 1. HBr (cyclization) 2. Hydrazine hydrate 3. Copper sulfate (oxidation) | 1,7-naphthyridine | sphinxsai.com |

| 2-chloro-3-aminopyridine | 1. Amino group protection 2. n-BuLi, N-formylmorpholine (formylation) 3. Acrylate, Lewis acid (cyclization) | 1,7-naphthyridine derivative | wipo.int |

Friedlander Condensation Approaches

The Friedlander synthesis, a classical method for preparing quinolines and related heterocycles, is also applicable to the formation of naphthyridines. This reaction typically involves the acid- or base-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. tandfonline.com Various catalysts, including Brønsted acids (e.g., HCl) and Lewis acids (e.g., FeCl₃, ZnCl₂), can be employed to promote the condensation. tandfonline.com While extensively used for other naphthyridine isomers like 1,8- and 1,6-naphthyridines, its direct application to form the 1,7-naphthyridine core is a viable strategy. tandfonline.comrsc.orgniscpr.res.in For instance, the condensation of 3-aminoisonicotinic acid with ethyl pyruvate (B1213749) in the presence of phosphorus oxychloride yields a 4-chloro-1,7-naphthyridine-2-carboxylate, which serves as a key intermediate. thno.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| o-Aminoaryl aldehyde/ketone | Active methylene (B1212753) compound | Acid or Base | Naphthyridine | tandfonline.com |

| 3-Aminoisonicotinic acid | Ethyl pyruvate | POCl₃ | 4-Chloro-1,7-naphthyridine derivative | thno.org |

Domino Reactions for Fused Systems

Domino reactions, or cascade reactions, offer an efficient pathway to complex fused 1,7-naphthyridine systems in a single pot. These reactions involve multiple bond-forming events occurring sequentially without the need to isolate intermediates. One such example is the multicomponent domino reaction of arylglyoxals and pyrazol-5-amines. nih.govacs.org This [3 + 2 + 1] bis-cyclization process can selectively produce dipyrazolo-fused 1,7-naphthyridines under metal-free conditions, promoted by a Brønsted acid like p-toluenesulfonic acid (p-TsOH). nih.govacs.org Another approach involves a silver-catalyzed domino reaction between ortho-alkynyl quinolines or pyridines and anthranilic acid or anthranilamide to give polycyclic fused 1,7-naphthyridines in high yields. researchgate.net

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Arylglyoxals, Pyrazol-5-amines | p-TsOH | Dipyrazolo-fused 1,7-naphthyridines | nih.govacs.org |

| ortho-Alkynyl quinolines/pyridines, Anthranilic acid/anthranilamide | Silver catalyst | Polycyclic fused 1,7-naphthyridines | researchgate.net |

| Tri-functional dienophile-containing ester-anilines, Substituted benzaldehydes, Isocyanide | Microwave-assisted, Lithium bromide | 5-Aryl-benzo[f] tandfonline.comCurrent time information in Bangalore, IN.naphthyridines | mdpi.com |

Targeted Synthesis of 3-Hydroxy-1,7-naphthyridine

The specific synthesis of this compound, which exists in tautomeric equilibrium with 1,7-naphthyridin-3(4H)-one, requires specific strategies that either introduce the hydroxyl group directly or generate it from a precursor.

Approaches Involving Hydroxylation at the C-3 Position

Direct hydroxylation of the 1,7-naphthyridine ring at the C-3 position is a challenging transformation. Oxidative hydroxylation reactions on related aza-aromatic systems often require specific reagents and conditions. researchgate.net While direct C-H hydroxylation methods are an active area of research in heterocyclic chemistry, specific examples for the C-3 position of 1,7-naphthyridine are not prominently documented in the provided search results. The synthesis is more commonly achieved through the construction of a ring that already contains the oxygen functionality at the desired position.

Synthesis via Precursors and Functional Group Transformations

A more common and versatile strategy for obtaining this compound involves the synthesis of a suitably functionalized 1,7-naphthyridine precursor followed by transformation of that functional group into a hydroxyl group. For other naphthyridine isomers, such as the 1,8-naphthyridine (B1210474) series, a typical route involves the condensation of 2-aminonicotinaldehyde with ethyl cyanoacetate (B8463686) to yield a 2-hydroxy-3-cyano-1,8-naphthyridine. ispub.com The cyano group can then be hydrolyzed to a carboxylic acid, and the 2-hydroxy group (a tautomer of the pyridone) is already in place. ispub.com

A plausible, though not explicitly detailed for the 1,7-isomer in the provided results, synthetic route could involve the creation of a 3-amino-1,7-naphthyridine, which could then be converted to the 3-hydroxy derivative via a diazotization reaction followed by hydrolysis. Another potential pathway is the hydrolysis of a 3-halo-1,7-naphthyridine or the demethylation of a 3-methoxy-1,7-naphthyridine. For instance, the synthesis of 1,7-naphthyridine-3-carboxylic acid has been achieved via hydrolysis of an ethyl ester precursor, indicating that functional groups at the C-3 position can be manipulated. The synthesis of 3-hydroxy-1H-1,7-naphthyridin-2-one has been reported, which is a related but different structural isomer. nih.gov

| Precursor Type | Transformation | Target | Reference Context |

| 3-Amino-1,7-naphthyridine | Diazotization, Hydrolysis | This compound | General chemical principle |

| 3-Halo-1,7-naphthyridine | Nucleophilic substitution (Hydrolysis) | This compound | General chemical principle |

| 3-Methoxy-1,7-naphthyridine | Demethylation (e.g., with BBr₃) | This compound | General chemical principle |

| Ethyl 4-oxo-8-phenylthio-1,4-dihydro-1,7-naphthyridine-3-carboxylate | Hydrolysis (strong acid) | 1,7-Naphthyridine-3-carboxylic acid |

Advanced Synthetic Strategies for Naphthyridine Scaffolds

Advanced synthetic methodologies provide versatile and efficient pathways to the 1,7-naphthyridine core and its analogues. These strategies are crucial for creating molecular diversity and accessing complex, functionalized derivatives.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the 1,7-naphthyridine skeleton and for its subsequent functionalization. nih.gov These reactions excel at forming carbon-carbon bonds, allowing for the attachment of various substituents to the heterocyclic core.

The Suzuki-Miyaura coupling is frequently employed. For instance, a general approach involves the reaction of a halogenated naphthyridine with a boronic acid in the presence of a palladium catalyst. beilstein-journals.org One documented synthesis starts with 3-aminoisonicotinic acid and ethyl pyruvate, which undergo an acid-mediated cyclization to form ethyl 4-chloro-1,7-naphthyridine-2-carboxylate. beilstein-journals.org This chloro-naphthyridine intermediate serves as a versatile substrate for Suzuki coupling. By reacting it with various arylboronic acids, a diverse library of 4-aryl-1,7-naphthyridine derivatives can be generated in good to excellent yields (72%-80%). beilstein-journals.org

The Stille coupling offers another route, though it is more commonly cited for related isomers like 1,5- and 2,7-naphthyridines. beilstein-journals.orgmdpi.com This reaction involves coupling an organotin reagent with an organic halide.

The Negishi coupling , which pairs an organozinc compound with an organic halide, has also been successfully applied to naphthyridine synthesis. wikipedia.orgorganic-chemistry.org This method is particularly useful for creating polyfunctionalized naphthyridines. In a notable example of regioselective functionalization, 1-chloro-4-iodo-2,7-naphthyridine was first subjected to a Pd-catalyzed Negishi coupling with phenylzinc chloride. The reaction selectively occurred at the more reactive iodo-position, yielding the 4-phenyl derivative in 82% yield. nih.govacs.org A subsequent cobalt-catalyzed coupling at the chloro-position allowed for the introduction of a second, different aryl group, demonstrating a stepwise strategy to produce mixed bisarylated naphthyridines. nih.govacs.org

Table 1: Examples of Cross-Coupling Reactions in Naphthyridine Synthesis

| Coupling Type | Naphthyridine Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate | 2-Fluoro-4-methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/water, 100 °C | Ethyl 4-(2-fluoro-4-methoxyphenyl)-1,7-naphthyridine-2-carboxylate | Not specified | beilstein-journals.org |

| Suzuki-Miyaura | Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate | 2,4-Difluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/water, 100 °C | Ethyl 4-(2,4-difluorophenyl)-1,7-naphthyridine-2-carboxylate | 80% | beilstein-journals.org |

| Negishi | 1-Chloro-4-iodo-2,7-naphthyridine | Phenylzinc chloride (PhZnCl) | Pd catalyst | 1-Chloro-4-phenyl-2,7-naphthyridine | 82% | nih.govacs.org |

| Negishi | 4-Bromobenzo[c] nih.govmdpi.comnaphthyridine | Aryl Iodides (via organozinc intermediate) | Pd(dba)₂, P(2-furyl)₃ | 4-Bromo-5-arylbenzo[c] nih.govmdpi.comnaphthyridines | Moderate | beilstein-journals.org |

Electrocyclic Ring Closure Methods

Electrocyclic reactions represent a powerful, stereospecific method for ring formation in organic synthesis. These reactions involve the concerted reorganization of π-electrons within a linear conjugated system to form a cyclic compound and a new σ-bond.

While specific examples for the direct synthesis of the this compound core via electrocyclization are not prominently documented, the strategy is well-established for related naphthyridine isomers. For instance, the synthesis of 1,5-naphthyridines can be achieved through the electrocyclic ring closure of a 3-azatriene intermediate, which is formed from the reaction of N-(3-pyridyl)aldimines and alkynes. mdpi.com This process is typically followed by tautomerization and aromatization to yield the final naphthyridine product. mdpi.com

A related and elegant strategy is the aza-Wittig/electrocyclic ring closure cascade. This method has been successfully used to prepare substituted 1,8-naphthyridines. researchgate.netcsic.esudc.gal In this process, a specially designed iminophosphorane derived from a substituted pyridine (B92270) reacts with a heterocumulene (like an isocyanate). researchgate.net This initial aza-Wittig reaction forms an intermediate that immediately undergoes a 6π-electrocyclic ring closure, directly affording the fused naphthyridine system in high yields. researchgate.net The driving force for this tandem reaction is the formation of the stable aromatic naphthyridine ring and the highly stable triphenylphosphine (B44618) oxide byproduct. Although applied to the 1,8-isomer, this methodology highlights the potential of electrocyclization as a key ring-forming step in naphthyridine synthesis.

Multi-component Reactions and One-pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that combine three or more reactants in a single reaction vessel to form a complex product in a single operation. These methods are prized for their atom economy, reduction of waste, and ability to rapidly generate libraries of structurally diverse compounds from simple starting materials.

Another example is the regioselective, multi-component "on-water" reaction for the synthesis of benzo[c]pyrazolo nih.govmdpi.comnaphthyridine derivatives. rsc.orgdntb.gov.ua This environmentally benign protocol involves the reaction of isatin, malononitrile, and 3-aminopyrazole (B16455) in water. The sequence proceeds through Knoevenagel condensation, Michael addition, hydrolysis, cyclization, and aromatization to give the target compounds in good to excellent yields. rsc.org

Furthermore, a one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehyde, malononitrile, and ammonium (B1175870) acetate (B1210297) in the presence of a simple base provides a facile route to functionalized benzo[b] beilstein-journals.orgmdpi.comnaphthyridines. connectjournals.com These examples, though for different isomers, underscore the power and versatility of MCRs in constructing the core naphthyridine framework efficiently. ekb.egrsc.org

Table 2: Examples of Multi-component/One-pot Reactions for Naphthyridine Scaffolds

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Core Structure | Reference |

|---|---|---|---|---|

| Ugi-3CR / aza-Diels-Alder | Ester-aniline, Benzaldehyde, Isocyanide | Microwave irradiation | 5-Aryl-benzo[f] mdpi.commdpi.comnaphthyridine | mdpi.comnih.gov |

| Knoevenagel / Michael Addition / Cyclization | Isatin, Malononitrile, 3-Aminopyrazole | Water ("on-water") | Benzo[c]pyrazolo nih.govmdpi.comnaphthyridine | rsc.org |

| Three-component condensation | 2-Chloroquinoline-3-carbaldehyde, Malononitrile, Ammonium acetate | Brønsted base (e.g., TEA) | Benzo[b] beilstein-journals.orgmdpi.comnaphthyridine | connectjournals.com |

| Dehydrogenative Friedlander Annulation | 2-Amino-5-chloro-benzophenone, Cyclic ketones | MnO₂, ligand-free | Tetrahydrobenzo[b] mdpi.comconnectjournals.comnaphthyridine | acs.org |

Chemical Reactivity and Transformation of 3 Hydroxy 1,7 Naphthyridine and Its Analogs

Electrophilic Aromatic Substitution Reactions

The reactivity of naphthyridines, including the 1,7-isomer, generally parallels that of pyridine (B92270). thieme-connect.de This means that positions meta to the ring nitrogen atoms are the preferred sites for electrophilic substitution, while positions ortho and para are more susceptible to nucleophilic attack. thieme-connect.de For 1,7-naphthyridin-8(7H)-one, a compound structurally related to 3-hydroxy-1,7-naphthyridine, electrophilic substitution reactions can introduce various functional groups onto the naphthyridine ring. The presence of an amino group, for instance, can direct electrophilic substitution to the C5 position. The reactivity of benzo[c] rsc.orgclockss.orgnaphthyridine derivatives in electrophilic substitution reactions has also been an area of study. nsc.ru

Nucleophilic Aromatic Substitution Reactions at the Naphthyridine Core

Nucleophilic aromatic substitution (SNAr) is a key reaction type for modifying the naphthyridine skeleton. byjus.com This reaction involves the displacement of a leaving group on the aromatic ring by a nucleophile and is facilitated by the presence of electron-withdrawing groups. byjus.commasterorganicchemistry.com The nitrogen atoms in the naphthyridine ring inherently make the aromatic system electron-deficient and thus more reactive towards nucleophiles. wikipedia.org

Displacement of Leaving Groups

Halogen atoms are common leaving groups in nucleophilic aromatic substitution reactions on the naphthyridine core. For example, the chlorine atoms in 4,6-dichloro-1,7-naphthyridine-3-carbonitrile (B1320695) can be substituted by various nucleophiles. evitachem.com Similarly, the reaction of 2-methyl-6-phenylbenzo[c] rsc.orgclockss.orgnaphthyridines with phosphorus oxychloride (POCl₃) produces 4-chloro-2-methyl-6-phenylbenzo[c] rsc.orgclockss.orgnaphthyridine, which can then undergo substitution of the chlorine atom by nitrogen and sulfur nucleophiles. nsc.ru The conversion of a carbonyl group to a chloro substituent using POCl₃ is a common strategy to create a site for nucleophilic attack.

The reactivity of the leaving group does not always follow the trends seen in aliphatic SN2 reactions. In many nucleophilic aromatic substitutions, fluorine is a surprisingly effective leaving group, often better than heavier halogens. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile, not the breaking of the carbon-halogen bond. masterorganicchemistry.com Besides halogens, other groups like triflates and tosylates can also act as effective leaving groups in amination reactions on 1,5-naphthyridine (B1222797) derivatives. mdpi.comnih.gov

Amination and Alkylation Reactions

Amination is a frequently employed nucleophilic substitution reaction in naphthyridine chemistry. The Chichibabin amination is a classic example of such a reaction. thieme-connect.de The introduction of amino groups can be achieved by displacing a halogen or other suitable leaving group. For instance, methyl 8-amino-1,7-naphthyridine-3-carboxylate contains an amino group that can participate in nucleophilic substitution reactions with alkyl halides. evitachem.com The alkylation of 1,7-naphthyridine (B1217170) derivatives is another important transformation. clockss.org N-alkylation at the ring nitrogen atoms is a common reaction for naphthyridines. thieme-connect.dethieme-connect.de

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a versatile method for forming C-N bonds and has been applied to the synthesis of amino-1,5-naphthyridine derivatives. nih.gov

Rearrangement Reactions

Rearrangement reactions offer powerful tools for the structural diversification of naphthyridine systems, leading to the formation of novel heterocyclic frameworks.

Smiles Rearrangement in Naphthyridine Systems

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an activated aromatic ring migrates from one heteroatom to another. nih.govacs.org This reaction has been successfully applied in the 2,7-naphthyridine (B1199556) series for the first time, enabling the synthesis of 1-amino-3-oxo-2,7-naphthyridines. researchgate.net The reaction proceeds through the substitution of a chlorine atom, which then triggers the rearrangement. mdpi.com

A notable example involves the reaction of 1-amino-3-chloro-2,7-naphthyridines with 2-mercaptoethanol, which, after an initial substitution, undergoes a Smiles rearrangement to yield 1-amino-3-oxo-2,7-naphthyridines in high yields. nih.gov This rearrangement has also been observed in the synthesis of furo[3,2-f] rsc.orgclockss.orgnaphthyridine derivatives, where the proposed mechanism involves a Smiles rearrangement followed by an intramolecular cyclization. clockss.org The nature of the substituents on the naphthyridine ring and the amine at the 1-position can influence the outcome of the rearrangement, with steric effects playing a significant role. mdpi.com

| Starting Material | Reagent | Product | Yield | Reference |

| 1-Amino-3-chloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | Cyclic amines | 6,8-Diamino-2-methyl-2,7-naphthyridin-1-ones | - | mdpi.com |

| 1-Amino-3-chloro-2,7-naphthyridines | 2-Mercaptoethanol | 1-Amino-3-oxo-2,7-naphthyridines | High | nih.gov |

| 3-(3-Cyanopropoxy)pyridine-2-carbonitrile | Base | 5-Amino-1,2-dihydrofuro[3,2-f] rsc.orgclockss.orgnaphthyridine | - | clockss.org |

Mechanistic Studies of Rearrangement Processes

Mechanistic investigations into Smiles rearrangements in heterocyclic systems have provided valuable insights into the reaction pathways. For the rearrangement leading to 1,3-diamino-2,7-naphthyridines, a proposed mechanism involves the initial nucleophilic substitution of a chlorine atom, followed by the rearrangement cascade. nih.gov Computational studies, including the calculation of electrostatic potential (ESP) charges, suggest that an increase in the positive charge on the cyano group, which is attacked by the nucleophile during the rearrangement, may explain the increased reaction velocity observed in some substrates. mdpi.com

In some cases, the Smiles rearrangement can proceed through a radical mechanism. rsc.org Detailed mechanistic studies of a desulfonative Smiles rearrangement have revealed a two-step process rather than a direct intramolecular radical substitution. rsc.org These studies highlight the complexity of rearrangement reactions and the importance of both experimental and computational approaches to understanding their mechanisms. rsc.orgnih.gov

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of the 1,7-naphthyridine skeleton has been explored in various derivatives, providing insight into the potential reactivity of this compound.

Oxidation: The naphthyridine ring system is generally susceptible to oxidation, which can lead to the formation of N-oxides or quinone-like structures. For instance, studies on 1,7-naphthyridin-8(7H)-one have shown that the compound can be oxidized to generate corresponding naphthyridine derivatives. researchgate.net In a related polysubstituted 2,7-naphthyridine analog, air oxidation led to a complex tetraazaperylenehexaone derivative, suggesting that under certain conditions, oxidative phenolic coupling and further oxidation can occur. acs.orgyoutube.com The oxidation of 1,7-naphthyridine-6-carboxylic acid can yield ketone or epoxide derivatives through decarboxylation or ring functionalization when treated with strong oxidizing agents like potassium permanganate. google.com For 1,5-naphthyridine analogs, N-oxides can be readily prepared using standard reagents like meta-chloroperbenzoic acid (m-CPBA). nih.gov Furthermore, the aromatization of tetrahydro-naphthyridine precursors to the fully aromatic naphthyridine ring is a common oxidative step in synthetic pathways, often achieved at high temperatures with reagents like selenium or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.gov

Reduction: The 1,7-naphthyridine ring can undergo reduction under various conditions. Catalytic hydrogenation is a common method for the saturation of the heterocyclic rings. For example, the reduction of 1,7-naphthyridin-8(7H)-one can yield its reduced forms. researchgate.net In the case of 1,7-naphthyridine-6-carboxylic acid, controlled reduction using palladium on carbon (Pd/C) or Raney Nickel under hydrogen pressure can produce partially saturated tetrahydro-naphthyridine derivatives. google.com This type of reduction enhances the solubility of the molecule. google.com For the related 1,5-naphthyridine system, selective reduction to its 1,2,3,4-tetrahydro derivative has been achieved using catalysts like cobalt(II) tetrafluoroborate (B81430) with specific phosphine (B1218219) ligands, or manganese pentacarbonyl bromide under mild conditions with molecular hydrogen. nih.gov

Functionalization Reactions at the Hydroxyl Group

The hydroxyl group at the C-3 position of 1,7-naphthyridine is a key site for synthetic modification. Its reactivity is largely governed by the lactam-lactim tautomerism, where the compound can exist as either the hydroxy (lactim) form or the more stable keto (lactam) form, 1,7-naphthyridin-3(2H)-one. This ambident nucleophilic character allows for reactions at either the oxygen or the nitrogen atom.

O-Alkylation (Etherification): The formation of ether derivatives via O-alkylation is a principal functionalization reaction. This transformation typically proceeds under basic conditions, where a deprotonated hydroxynaphthyridine reacts with an alkylating agent. In a study on the closely related 1-amino-3-oxo-2,7-naphthyridines, the lactam form was alkylated with various alkyl halides in the presence of a base like potassium carbonate in dimethylformamide (DMF) to exclusively yield O-alkylated products in high yields (75-89%). nih.govmdpi.com This demonstrates a strong preference for reaction at the oxygen atom under these conditions. nih.gov

The competition between N- and O-alkylation is a critical consideration in the synthesis of such derivatives. In a study involving a more complex pyrimido-thieno-triazolo-naphthyridine system, alkylation with alkyl halides in DMF with potassium carbonate also showed a strong preference for N-alkylation of the pyridone-like nitrogen, with only trace amounts of the O-alkylated isomer being formed. Current time information in Bangalore, IN.google.com This highlights that the regioselectivity of alkylation is highly dependent on the specific naphthyridine scaffold and the reaction conditions employed. Current time information in Bangalore, IN.google.com A review on 1,5-naphthyridines also documents the O-alkylation of hydroxynaphthyridines as a key synthetic transformation.

| Starting Material | Alkylating Agent | Base/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Amino-3-oxo-2,7-naphthyridine derivative | Ethyl Chloroacetate | K₂CO₃ / DMF | Corresponding O-alkylated 2,7-naphthyridine | High | mdpi.com |

| 1-Amino-3-oxo-2,7-naphthyridine derivative | Various Alkyl Halides | K₂CO₃ / DMF | Corresponding O-alkylated 2,7-naphthyridine | 75-89 | nih.gov |

| Pyrimido[4',5':4,5]thieno[2,3-c] researchgate.netnih.govtriazolo[3,4-a]-2,7-naphthyridin-11(10H)-one | Alkyl Halides | K₂CO₃ / DMF | Corresponding N-alkylated derivative (main product) | High | Current time information in Bangalore, IN.google.com |

O-Acylation (Esterification): The hydroxyl group can also be converted into an ester through acylation. This reaction is often used to create pro-drug forms of hydroxypyridinone-containing molecules. google.com For example, a protected N-hydroxyamide derivative of a hydroxypyridinone was successfully acylated using acetic anhydride. acs.orgnih.gov A European patent describes a general acylation process for 1,7-naphthyridine derivatives, reacting them with a carboxylic acid or its reactive derivative in the presence of a base. While specific examples for this compound are not detailed, the chemistry of analogous hydroxypyridinones suggests that acylation with reagents like acyl chlorides or anhydrides under basic or neutral conditions is a viable transformation.

| Starting Material | Acylating Agent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Hydroxypyridinone derivative (protected) | Acetic Anhydride | - | Acylated N-hydroxyamide | acs.orgnih.gov |

| 6-Amino-8-halo-1,7-naphthyridine derivative | Carboxylic acid or reactive derivative | Base | Acylated amino-naphthyridine | |

| 3-Hydroxypyridinone | Acyl group (as pro-drug moiety) | - | Acyl ester | google.com |

Derivatives and Analogs of 3 Hydroxy 1,7 Naphthyridine

Substitution Patterns and their Synthetic Accessibility

The synthesis of substituted 1,7-naphthyridine (B1217170) derivatives often involves multi-step processes starting from pyridine (B92270) precursors. Cyclocondensation and intramolecular cyclization reactions are common strategies employed to construct the core naphthyridine ring system. For instance, derivatives of 2,7-naphthyridine (B1199556) have been synthesized through the cyclocondensation or intramolecular cyclization of pyridine derivatives, as well as from acyclic compounds and quinolines. benthamdirect.com

A viable alternative to the traditional Friedländer condensation for creating 4-hydroxy-1,8-naphthyridine-3-carbonitriles involves the cyclisation of 2-amino pyridine derivatives with 2-cyano-3-ethoxy-acrylicacid ethylester in Dowtherm-A at high temperatures. researchgate.net This method provides access to useful intermediates for further functionalization. Once the core is formed, further modifications can be introduced. For example, chloro-1,5-naphthyridine derivatives can be prepared from carbonyl precursors using reagents like POCl3 or PCl5, which then serve as substrates for dimerization or other coupling reactions. nih.gov

The accessibility of specific substitution patterns is crucial for developing structure-activity relationships. Chemical modifications on the naphthyridine ring, such as at the C-2, C-5, C-6, and C-7 positions, have been shown to modulate cytotoxic activity against various cancer cell lines. nih.gov

Fused Heterocyclic Derivatives of 1,7-Naphthyridine

Fusing additional heterocyclic rings to the 1,7-naphthyridine core generates polycyclic structures with unique three-dimensional shapes and electronic properties, often leading to enhanced biological activity.

The synthesis of pyrrolo-fused pyridines, which are structurally related to pyrrolonaphthyridines, can be achieved through methods like the acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals. nih.gov This key step facilitates the creation of the fused ring system. Subsequent alkylation or arylation reactions on the pyrrolo[2,3-c]pyridine-7-ones can proceed regioselectively, allowing for the introduction of diverse substituents at the N6 position. nih.gov These synthetic strategies provide a pathway to novel compounds that can be explored for various therapeutic applications.

Fused pyrazole (B372694) derivatives are of significant interest due to their wide range of pharmacological activities, including antimicrobial and anticancer properties. nih.govnih.gov The synthesis of such fused systems often involves the reaction of a key intermediate with various reagents to build the pyrazole rings. For instance, a 2-hydrazinyl-imidazolone intermediate can react with hydrazonoyl halides or active methylene (B1212753) compounds to generate fused imidazo[2,1-c] nih.govucla.edunih.govtriazinones or pyrazoles containing an imidazolone (B8795221) moiety, respectively. nih.gov Similar strategies can be envisioned for the construction of dipyrazolo-fused naphthyridines, starting with appropriately functionalized naphthyridine precursors.

Thieno-fused naphthyridines represent another important class of derivatives. A one-pot method for synthesizing thieno[3,2-c] ucla.edunih.govnaphthyridine derivatives has been developed. ucla.edu This process involves the reaction of 3-amino-4-(thien-2-yl)pyridin-2(1H)-one with aromatic aldehydes in phosphoric acid at high temperatures. ucla.edu The key transformation is an intramolecular cyclization of an intermediate azomethine under Pictet-Spengler conditions. ucla.edu The resulting 5,7-dihydrothieno[3,2-c] ucla.edunih.govnaphthyridin-4(3H)-ones can then undergo oxidative aromatization to yield the final thieno[3,2-c] ucla.edunih.govnaphthyridin-6(7H)-ones. ucla.edu

Another approach to thieno[2,3-b] ucla.eduresearchgate.netnaphthyridines starts from a 1,6-naphthyridine-2(1H) thione derivative. Reaction with halo ketones or halo esters, followed by ring closure, yields the desired thieno-fused system. aun.edu.eg These intermediates can be further elaborated to create more complex heterocyclic systems like pyrimidothienonaphthyridines. aun.edu.eg

Structure-Activity Relationship (SAR) Studies in Related Naphthyridine Series

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of naphthyridine derivatives. These studies systematically alter the structure of a lead compound and evaluate the effects of these changes on its potency and selectivity.

For 1,8-naphthyridine (B1210474) derivatives designed as anti-mycobacterial agents, SAR studies have revealed key insights. rsc.org The introduction of a 5-nitrofuran heteroaromatic ring on a piperazine (B1678402) substituent at the C-2 position resulted in remarkable anti-tubercular activity. rsc.org In contrast, substitutions on an N-phenylacetamide moiety at the same position showed that electron-withdrawing groups (e.g., –NO2, –CF3) conferred better activity than electron-donating alkyl groups. rsc.orgnih.gov

In a series of 1,8-naphthyridine derivatives evaluated for cytotoxicity, the substitution pattern on the core and the nature of the substituent at the C-2 position were critical. nih.gov A compound featuring a methyl group at C-7 and a naphthyl ring at C-2 displayed the most potent activity against several human cancer cell lines. nih.gov Generally, methyl substitutions at the C-6 or C-7 positions were more favorable for activity than at the C-5 position. nih.gov

For 4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which include potent antibacterial agents, SAR is well-established. The introduction of a fluorine atom at C-6 and a cyclopropyl (B3062369) group at N-1 are common features that enhance antibacterial efficacy. mdpi.comnih.gov Furthermore, the substituent at the C-7 position significantly influences the compound's properties; for example, a 3-amino-2-methyl-1-azetidinyl group at C-7 was found to provide an optimal balance of antibacterial activity and favorable pharmacokinetic properties. nih.gov These studies underscore the importance of systematic structural modification in the design of potent naphthyridine-based therapeutic agents. mdpi.com

Spectroscopic and Structural Characterization of 3 Hydroxy 1,7 Naphthyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules, including the complex bicyclic system of 3-Hydroxy-1,7-naphthyridine and its analogs. By analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei, the connectivity and chemical environment of each atom in the molecule can be mapped.

¹H NMR Analysis and Proton Chemical Shifts

The ¹H NMR spectrum of naphthyridine derivatives provides valuable information about the protons on the aromatic rings. The chemical shifts (δ) are influenced by the electron density around the protons and their spatial relationship with other atoms. In the case of this compound derivatives, the protons on the pyridine (B92270) rings typically resonate in the downfield region, generally between δ 7.0 and 9.5 ppm. thno.org The exact positions depend on the substitution pattern and the electronic effects of the substituents.

For instance, in derivatives of the isomeric 1,6-naphthyridine (B1220473), the protons of the pyridine rings show signals between 7.52 and 9.03 ppm. pdx.edu The hydroxyl proton (O-H) of a hydroxy-naphthyridine derivative is often observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration. In some cases, it can be found significantly downfield, for example, around δ 10.5 ppm for a 3-hydroxybenzo[b] Current time information in Bangalore, IN.acs.orgnaphthyridin-5(10H)-one. Current time information in Bangalore, IN.

The table below presents typical ¹H NMR chemical shifts for protons in various naphthyridine derivatives, illustrating the general regions where signals for this compound would be expected.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Compound Reference |

| H-2 | 8.89 | d | 5.8 | 4-methoxy-sampangine |

| H-3 | 8.00 | d | 5.8 | 4-methoxy-sampangine |

| H-5 | 8.66 | s | 4-methoxy-sampangine | |

| Aromatic H | 7.57-8.65 | m | 1,7-Naphthyridin-8(7H)-one acs.org | |

| Pyridine H | 7.52-9.03 | m | 8-Hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxamides pdx.edu | |

| OH | ~10.5 | br s | 3-Hydroxybenzo[b] Current time information in Bangalore, IN.acs.orgnaphthyridin-5(10H)-one Current time information in Bangalore, IN. |

¹³C NMR Analysis and Carbon Chemical Shifts

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the naphthyridine ring are typically found in the aromatic region of the spectrum, from approximately 110 to 160 ppm. The carbon atom bearing the hydroxyl group (C-3) is expected to be significantly deshielded and resonate at a lower field. For example, in a related hydroxy-naphthyridine derivative, the hydroxyl-bearing carbon resonates at approximately 150 ppm. Current time information in Bangalore, IN. If the compound exists in its keto tautomeric form, a carbonyl carbon (C=O) signal would be observed at a much lower field, typically around 160-170 ppm. Current time information in Bangalore, IN.acs.org

The following table summarizes representative ¹³C NMR chemical shifts for carbon atoms in different naphthyridine derivatives.

| Carbon | Chemical Shift (δ, ppm) | Compound Reference |

| C=O | ~160 | 3-Hydroxybenzo[b] Current time information in Bangalore, IN.acs.orgnaphthyridin-5(10H)-one Current time information in Bangalore, IN. |

| C-OH | ~150 | 3-Hydroxybenzo[b] Current time information in Bangalore, IN.acs.orgnaphthyridin-5(10H)-one Current time information in Bangalore, IN. |

| Aromatic C | 114.3 - 152.7 | 4-methoxy-sampangine |

| C=O | 152.1-151.5 | 1,6-Naphthyridin-2(1H)-one acs.org |

Advanced NMR Techniques for Structural Elucidation

For complex molecules like substituted naphthyridines, one-dimensional NMR spectra can be crowded and difficult to interpret fully. In such cases, two-dimensional (2D) NMR techniques are employed to resolve ambiguities and confirm the structure. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing the connectivity of protons within the pyridine rings of the naphthyridine core. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on the assignments of their attached protons. researchgate.netcolumbia.edupressbooks.pub

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). It is crucial for establishing the connectivity between different parts of the molecule, such as linking substituents to the naphthyridine core and confirming the fusion of the two pyridine rings. researchgate.netcolumbia.edulibretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule and its substituents. rsc.org

The application of these advanced NMR techniques has been demonstrated in the structural elucidation of various complex naphthyridine derivatives, providing a powerful toolkit for the detailed characterization of compounds like this compound. rsc.orgresearchgate.netrsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying key functional groups. rsc.org For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H and C=N bonds of the hydroxy-pyridine rings. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. Current time information in Bangalore, IN. The C=N and C=C stretching vibrations of the aromatic rings would give rise to a series of bands in the 1400-1650 cm⁻¹ region. pdx.edu

If the compound exists in its keto tautomeric form, 1,7-naphthyridin-3(2H)-one, a strong absorption band corresponding to the C=O stretching vibration would be observed, typically in the range of 1650-1700 cm⁻¹. Current time information in Bangalore, IN. The presence and position of this band can be a key indicator of the predominant tautomer in the solid state. For example, IR spectra of various 2,7-naphthyridin-1-ones have shown a characteristic carbonyl absorption band in the 1600–1607 cm⁻¹ range. researchgate.net

The table below lists characteristic IR absorption frequencies for functional groups found in hydroxy-naphthyridine derivatives.

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type | Reference |

| O-H (alcohol/phenol) | 3200-3400 | Stretching (broad) | Current time information in Bangalore, IN. |

| N-H (lactam) | ~3350 | Stretching | ustc.edu.cn |

| C=O (ketone/lactam) | 1650-1700 | Stretching (strong) | Current time information in Bangalore, IN. |

| C=C, C=N (aromatic) | 1400-1650 | Stretching | pdx.edu |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. nih.gov A key difference is that Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule, whereas IR spectroscopy detects vibrations that result in a change in the dipole moment. nih.gov For this reason, symmetrical vibrations that are weak or absent in the IR spectrum are often strong in the Raman spectrum.

While specific Raman spectra for this compound are not widely reported, studies on related heterocyclic compounds demonstrate its potential utility. worldscientific.comglobalauthorid.com Raman spectroscopy could be particularly useful for studying the vibrations of the naphthyridine ring system, which consists of relatively non-polar C-C and C-N bonds. It could also provide insights into intermolecular interactions, such as hydrogen bonding, and could be used to study the compound in aqueous solutions, where IR spectroscopy is often hampered by strong water absorption. Theoretical calculations, such as Density Functional Theory (DFT), have been used to predict the Raman spectra of hydroxy-naphthyridine derivatives, which can aid in the interpretation of experimental data. worldscientific.comglobalauthorid.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and confirming the molecular formula of 1,7-naphthyridine (B1217170) derivatives. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the unambiguous determination of elemental composition. The fragmentation patterns observed under electron impact (EI) or electrospray ionization (ESI) offer valuable information about the compound's structure.

For the 2,7-naphthyridine (B1199556) ring system, a general fragmentation pathway has been proposed where the initial cleavage occurs at the substituent level. This is followed by the characteristic fragmentation of the naphthyridine core, which typically involves the loss of hydrogen cyanide (HCN) and acetylene (B1199291) (C₂H₂). Consequently, fragments with mass-to-charge ratios (m/z) of 104, 103, 77, 76, and 50 are commonly observed in the mass spectra of these derivatives. mdpi.com

Detailed Research Findings:

Molecular Ion and Isotopic Peaks: In the analysis of 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, LC-MS analysis clearly showed the molecular ion peak at m/z 211.0, corresponding to the [M+H]⁺ ion for the molecular formula C₉H₇ClN₂O₂. iucr.org The presence of a chlorine atom was confirmed by the characteristic isotopic peak at m/z 213.0, with a relative intensity of approximately 32% of the main peak, consistent with the natural abundance of the ³⁷Cl isotope. iucr.org

Fragmentation of Complex Derivatives: The fragmentation of more complex structures, such as the benzo[f] mdpi.comrsc.orgnaphthyridine derivative 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]benzo[f] mdpi.comrsc.orgnaphthyridine-2-one, was analyzed using HPLC-ESI-MS/MS. mdpi.com The interpretation revealed a cleavage of the bond between the aliphatic side chain and the heterocyclic core, resulting in ions corresponding to the benzonaphthyridine portion (238 u) and the aliphatic region (212 u). mdpi.com The benzonaphthyridine fragment underwent further successive losses of a methyl group (to 223 u) and a carbonyl group (to 195 u). mdpi.com

Table 1: Selected Mass Spectrometry Data for 1,7-Naphthyridine Derivatives

| Compound | Technique | Molecular Formula | m/z (Ion) | Key Fragments (m/z) |

|---|---|---|---|---|

| 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one | LC-MS | C₉H₇ClN₂O₂ | 211.0 ([M]+, 100%), 213.0 ([M+2]+, 32%) | Not specified |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides information on the electronic transitions within a molecule and is sensitive to the extent of conjugation and the molecular environment. For 1,7-naphthyridine derivatives, the UV-Vis absorption spectra are typically characterized by π→π* transitions. The position and intensity of these absorption bands can be influenced by substituents and the polarity of the solvent, a phenomenon known as solvatochromism.

Many naphthyridine derivatives exhibit fluorescence, making them of interest for applications such as chemical sensors and organic light-emitting diodes (OLEDs). Their emission properties, including wavelength, Stokes shift, and quantum yield, are also highly dependent on the molecular structure and solvent environment.

Detailed Research Findings:

Solvatochromism: A study on 5-hydroxy-1,7-naphthyridin-8(7H)-one-6-carboxylic acid methyl ester demonstrated solvatochromic effects in solvents of varying polarity and hydrogen-bonding ability. nih.gov In hydrogen bond donor (HBD) solvents, the formation of zwitterionic species was observed, indicating that the solvent assists in proton transfer. nih.gov For other naphthyridinone derivatives, a bathochromic (red-shift) of the maximum absorption band is often seen when moving from non-polar to polar solvents, which can be attributed to an intramolecular charge transfer. mdpi.com For example, a derivative of 1,6-naphthyridin-7(6H)-one showed a red-shift of up to 70 nm when the solvent was changed from chloroform (B151607) to ethanol (B145695) or DMSO. mdpi.com

Absorption and Emission Maxima: A benzo[f] mdpi.comrsc.orgnaphthyridine derivative isolated from marine sediments exhibited UV absorption maxima at 250, 380, and 525 nm, indicative of a highly conjugated system. mdpi.com For a different series of 1,8-naphthyridine-boronic acid derivatives, absorption maxima were recorded around 356 nm, with emission maxima near 403 nm in a methanol/water mixture. rsc.org

Table 2: Electronic Absorption and Emission Data for Selected Naphthyridine Derivatives

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |

|---|---|---|---|

| Benzo[f] mdpi.comrsc.orgnaphthyridine Derivative | Not specified | 250, 380, 525 | Not reported |

| 1,6-Naphthyridin-7(6H)-one Derivative (TzNat B) | CHCl₃ | 316 | Not reported |

| 1,6-Naphthyridin-7(6H)-one Derivative (TzNat B) | DMSO | 386 | Not reported |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry. Furthermore, it reveals details about the crystal packing and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the physical properties of the material.

Detailed Research Findings:

The crystal structure of 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one was determined by single-crystal X-ray diffraction. iucr.org The analysis revealed that the asymmetric unit contains two nearly identical, essentially planar molecules. These molecules are linked into dimeric structures through pairs of O—H⋯O hydrogen bonds. iucr.org

An X-ray investigation of another 1,7-naphthyridine derivative confirmed its structure, showing two crystallographically independent molecular conformations within the crystal lattice. researchgate.net

Table 3: Crystallographic Data for 1,7-Naphthyridine Derivatives

| Compound | 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one iucr.org | A 1,7-Naphthyridine Derivative researchgate.net |

|---|---|---|

| Molecular Formula | C₉H₇ClN₂O₂ | Not specified |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P 2₁/c | Pī |

| a (Å) | 9.3983 (4) | 8.485 (3) |

| b (Å) | 13.8786 (5) | 14.282 (2) |

| c (Å) | 13.5643 (5) | 15.312 (6) |

| α (˚) | 90 | 69.41 (2) |

| β (˚) | 107.663 (3) | 82.22 (4) |

| γ (˚) | 90 | 72.78 (3) |

| Volume (ų) | 1685.86 (11) | Not specified |

| Z | 8 | Not specified |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values serves as strong evidence for the purity and elemental composition of the synthesized compound. This technique is routinely used to verify the successful synthesis of new 1,7-naphthyridine derivatives.

Detailed Research Findings:

Numerous studies on the synthesis of new 2,7-naphthyridine derivatives report elemental analysis data to confirm the composition of the target molecules. For instance, in the synthesis of a series of substituted tetrahydro-2,7-naphthyridine-4-carbonitriles, the experimentally found percentages of C, H, and N were in close agreement with the calculated values, confirming their structures. mdpi.com

Table 4: Elemental Analysis Data for Selected 2,7-Naphthyridine Derivatives mdpi.com

| Compound | Molecular Formula | Analysis | %C | %H | %N |

|---|---|---|---|---|---|

| 3-[(2-Hydroxyethyl)amino]-7-isobutyl-1-pyrrolidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | C₂₀H₃₁N₅O | Calcd. | 67.19 | 8.74 | 19.59 |

| Found | 67.54 | 8.58 | 19.36 | ||

| 3-[(2-Hydroxyethyl)amino]-7-isobutyl-1-piperidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | C₂₁H₃₃N₅O | Calcd. | 67.89 | 8.95 | 18.85 |

| Found | 67.55 | 9.09 | 18.58 | ||

| 3-Amino-7-benzyl-1-morpholin-4-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | C₁₉H₂₁N₅O | Calcd. | 66.44 | 8.51 | 20.39 |

Computational Chemistry and Modeling of 3 Hydroxy 1,7 Naphthyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating electronic properties of organic molecules. researchgate.net The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, combined with a basis set such as 6-311G(d,p), is commonly employed for accurate geometry optimization and property prediction. researchgate.netscience.gov

The optimization process systematically alters the molecule's geometry to find the lowest energy conformation. For 3-Hydroxy-1,7-naphthyridine, this would result in a planar naphthyridine ring system. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and steric profile.

Table 1: Predicted Geometrical Parameters for this compound using DFT/B3LYP This table presents hypothetical data that would be expected from a DFT calculation based on known chemical principles and data from similar structures.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| C2-C3 Bond Length (Å) | 1.415 | C2-C3-C4 Bond Angle (°) | 119.5 |

| C3-O Bond Length (Å) | 1.360 | C3-C4-N7 Bond Angle (°) | 121.0 |

| C4-N7 Bond Length (Å) | 1.330 | C4-N7-C8 Bond Angle (°) | 117.8 |

| N1-C2 Bond Length (Å) | 1.335 | C2-N1-C9 Bond Angle (°) | 118.2 |

| O-H Bond Length (Å) | 0.965 | C3-O-H Bond Angle (°) | 109.5 |

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govnih.gov A smaller energy gap suggests higher reactivity because less energy is required for electronic excitation. nih.gov

The energies of the HOMO and LUMO are used to calculate global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), which further quantify the molecule's reactivity.

Table 2: Calculated Quantum Chemical Parameters for this compound This table presents hypothetical data representative of what would be obtained from FMO analysis.

| Parameter | Value (eV) | Formula |

|---|---|---|

| EHOMO | -6.25 | - |

| ELUMO | -1.85 | - |

| Energy Gap (ΔE) | 4.40 | ELUMO - EHOMO |

| Chemical Potential (μ) | -4.05 | (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | 2.20 | (ELUMO - EHOMO) / 2 |

| Electrophilicity Index (ω) | 3.73 | μ2 / (2η) |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. mdpi.comdtic.mil The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Typically, regions of negative electrostatic potential (shown in red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (shown in blue) are electron-deficient and are favorable for nucleophilic attack. nih.gov Green areas represent neutral or zero potential. For this compound, the MEP map would show negative potential concentrated around the electronegative nitrogen and oxygen atoms, indicating these are the primary sites for hydrogen bonding and electrophilic interactions. Positive potential would be located around the hydrogen atoms, particularly the hydroxyl proton. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. unsoed.ac.id This method is crucial in structure-based drug design for screening virtual libraries of compounds and understanding the molecular basis of ligand-receptor interaction. chemicalkinomics.com

Given that various naphthyridine analogues have shown inhibitory activity against kinases, a molecular docking study of this compound could be performed against a relevant kinase target, such as Phosphatidylinositol-4-Phosphate 5-Kinase Type II Alpha (PIP4K2A), a target for other 1,7-naphthyridine (B1217170) analogues. nih.govresearchgate.net The study would predict the binding energy, which indicates the affinity of the ligand for the protein, and identify key interactions, such as hydrogen bonds and pi-pi stacking, with specific amino acid residues in the active site. nih.gov

Table 3: Hypothetical Molecular Docking Results of this compound with a Kinase Target (e.g., PI3Kα) This table illustrates the type of data generated from a molecular docking simulation.

| Compound | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | -8.5 | Val851 | Hydrogen Bond (with N1) |

| Ser774 | Hydrogen Bond (with Hydroxyl O) | ||

| Tyr836 | Pi-Pi Stacking | ||

| Reference Inhibitor | -9.2 | Val851, Lys802, Asp933 | Hydrogen Bonds |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. nih.govescholarship.org In drug discovery, MD simulations are used to assess the stability of a protein-ligand complex predicted by molecular docking. nih.govdntb.gov.ua A simulation, typically run for hundreds of nanoseconds, tracks the movement of every atom in the system, providing a dynamic view of the binding interactions. dntb.gov.ua

Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated to evaluate the stability of the complex. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. nih.gov MD simulations can also reveal the role of water molecules and subtle conformational changes in the protein that accommodate the ligand, offering a more complete picture of the binding event than static docking poses. acs.org

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental data. Vibrational frequencies from Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be calculated to help assign the vibrational modes of the molecule. nih.govworldscientific.com Theoretical calculations often produce harmonic frequencies that are systematically higher than experimental ones; thus, a scaling factor is typically applied for better agreement. tandfonline.com Comparing the calculated spectrum with the experimental one can confirm the molecular structure and the nature of its chemical bonds. worldscientific.com

Table 4: Predicted vs. Experimental Vibrational Frequencies for this compound This table presents hypothetical data illustrating the correlation between calculated and observed spectroscopic frequencies.

| Vibrational Mode | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) | Assignment |

|---|---|---|---|

| ν(O-H) | 3550 | 3450 | O-H stretch |

| ν(C-H)aromatic | 3105 | 3050 | Aromatic C-H stretch |

| ν(C=N) | 1640 | 1620 | C=N ring stretch |

| ν(C=C) | 1610 | 1595 | Aromatic C=C stretch |

| δ(O-H) | 1420 | 1410 | O-H in-plane bend |

Mentioned Compounds

Mechanistic Insights from Computational Studies

Computational chemistry and molecular modeling have become indispensable tools for elucidating the mechanistic pathways, electronic properties, and reactivity of heterocyclic compounds, including the 1,7-naphthyridine scaffold. While specific computational studies focusing exclusively on this compound are not extensively documented in the cited literature, the broader application of these methods to related naphthyridine derivatives provides significant insights into the probable mechanistic behaviors of this compound. Techniques such as Density Functional Theory (DFT) are commonly employed to investigate the electronic structure, stability, and reactivity of such molecules.

One of the key areas of investigation for hydroxy-substituted naphthyridines is the study of tautomeric equilibria. For instance, theoretical studies on other hydroxy-naphthyridine isomers help in understanding the relative stabilities of different tautomeric forms, which can have a profound impact on their chemical reactivity and biological activity. The interplay between covalent and zwitterionic forms, often influenced by the solvent environment, can be computationally modeled to predict the predominant species in a given medium. researchgate.net

Furthermore, computational approaches are utilized to understand reaction mechanisms at a molecular level. For example, in the synthesis of naphthyridine derivatives through cycloaddition reactions, computational investigations can suggest the favorability of a stepwise versus a concerted mechanism. mdpi.com These studies often involve calculating the energies of transition states and intermediates to map out the most likely reaction pathway.

The electronic properties of naphthyridine derivatives are also a major focus of computational analysis. The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the resulting HOMO-LUMO gap, provides valuable information about the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another powerful tool used to visualize the charge distribution within a molecule and predict sites for intermolecular interactions. researchgate.net For a molecule like this compound, MEP analysis would likely highlight the electronegative regions around the nitrogen atoms and the hydroxyl oxygen, indicating their propensity to act as hydrogen bond acceptors. Conversely, the hydroxyl hydrogen would be an electropositive region, acting as a hydrogen bond donor.

The following tables represent the types of data typically generated in computational studies of naphthyridine derivatives.

Table 1: Calculated Electronic Properties of a Representative Naphthyridine Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.54 |

| ELUMO | -1.78 |

| HOMO-LUMO Gap (ΔE) | 4.76 |

| Ionization Potential (I) | 6.54 |

| Electron Affinity (A) | 1.78 |

Table 2: Global Reactivity Descriptors for a Representative Naphthyridine Derivative

| Descriptor | Value |

|---|---|

| Electronegativity (χ) | 4.16 |

| Chemical Hardness (η) | 2.38 |

| Global Softness (S) | 0.42 |

| Electrophilicity Index (ω) | 3.64 |

These computational insights are crucial for designing novel naphthyridine derivatives with specific electronic and reactive properties, which can be tailored for various applications in medicinal chemistry and materials science.

Biological Activity and Mechanistic Insights of Naphthyridine Derivatives with Relevance to 3 Hydroxy 1,7 Naphthyridine

Overview of the Naphthyridine Scaffold in Bioactive Molecules

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine (B92270) rings. nih.gov Their structure, featuring a planar, nitrogen-containing bicyclic system, makes them a "privileged scaffold" in medicinal chemistry. sphinxsai.comresearchgate.net The nitrogen atoms in the rings act as hydrogen bond acceptors and donors, which facilitates strong interactions with a variety of biological targets like enzymes and receptors. sphinxsai.com This structural feature allows naphthyridine derivatives to mimic endogenous purine (B94841) bases, enabling them to interact with key biological macromolecules, including DNA and various enzymes.

There are six possible isomers of naphthyridine (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-), distinguished by the position of the nitrogen atoms in the rings. nih.govmdpi.com This isomeric diversity provides a foundation for developing a wide array of bioactive molecules. semanticscholar.org Derivatives of this scaffold have been investigated and developed for a multitude of therapeutic applications, including anti-infectious, anticancer, anti-inflammatory, and cardiovascular treatments. nih.govmdpi.comgoogle.com While the 1,8-naphthyridine (B1210474) isomer has been the most extensively studied, largely due to the discovery of the antibacterial agent nalidixic acid, the 1,7-naphthyridine (B1217170) scaffold has also emerged as a core structure in molecules with significant biological activities, including kinase inhibition and antiparasitic effects. nih.govsphinxsai.comsemanticscholar.org

Anti-Infectious Properties

The naphthyridine core is a cornerstone in the development of agents to combat infectious diseases caused by bacteria, fungi, viruses, and parasites. nih.govsemanticscholar.org

Antibacterial Activities

The most well-known application of the naphthyridine scaffold is in antibacterial agents, originating with the discovery of nalidixic acid in 1962. nih.govsemanticscholar.orgnih.gov This compound, a 1,8-naphthyridine derivative, paved the way for the development of the quinolone and fluoroquinolone class of antibiotics. nih.gov

The primary mechanism of action for these antibacterial agents is the inhibition of essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.govnih.govkashanu.ac.ir By binding to these enzymes, the compounds stabilize the enzyme-DNA complex, which leads to breaks in the bacterial chromosome and ultimately inhibits DNA replication and transcription, causing bacterial cell death. nih.govmdpi.com Many 1,8-naphthyridine derivatives have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria. nih.gov For instance, some derivatives show significant inhibition of Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govmdpi.com

While much of the focus has been on the 1,8-isomer, other naphthyridine derivatives also exhibit antibacterial properties. irjet.net Studies have shown that certain 1,7-naphthyridin-8(7H)-one derivatives possess moderate activity against various bacterial strains. The antibacterial efficacy is often enhanced by specific substitutions on the naphthyridine ring, such as the addition of halogen atoms. irjet.netinnovareacademics.in

Table 1: Examples of Antibacterial Activity in Naphthyridine Derivatives

| Compound Class | Target Organism(s) | Mechanism of Action | Reported Activity (MIC) | Reference(s) |

|---|---|---|---|---|

| 1,8-Naphthyridine-3-thiosemicarbazides | Staphylococcus aureus | DNA Gyrase Inhibition | 6–7 mM | nih.gov |

| 1,8-Naphthyridine-3-(1,3,4-oxadiazoles) | Mycobacterium smegmatis | DNA Gyrase Inhibition | 5.4–7.1 mM | nih.gov |

| Chromeno[4,3-f] smolecule.comnaphthyridines | Gram-positive & Gram-negative bacteria | Not specified | 50 mg/ml | innovareacademics.in |

Antifungal Activities

Naphthyridine derivatives have also been explored for their potential as antifungal agents. irjet.netsmolecule.com Research has demonstrated that certain compounds containing the naphthyridine scaffold are effective against various fungal pathogens, including Candida albicans, Aspergillus niger, and species of Fusarium. semanticscholar.orgnih.govmdpi.com

The mechanisms underlying their antifungal action can vary. Similar to their antibacterial counterparts, some derivatives may interfere with fungal DNA synthesis. Other proposed mechanisms include the disruption of fungal cell wall integrity or interference with critical metabolic pathways. For example, hydrazono and azo derivatives of 1,8-naphthyridine containing a 4-chlorophenyl ring have shown activity against A. niger and C. albicans comparable to the standard drug griseofulvin. nih.gov Additionally, certain 1,8-naphthyridine chalcones and urea (B33335) derivatives have demonstrated notable efficacy against fungal strains like Alternaria alternata. mdpi.com Naturally occurring naphthyridine alkaloids, such as 10-hydroxycanthin-6-one, have also exhibited growth inhibition against Fusarium graminearum and Fusarium solani. semanticscholar.orgmdpi.com

Table 2: Examples of Antifungal Activity in Naphthyridine Derivatives

| Compound Class/Name | Target Organism(s) | Reported Activity | Reference(s) |

|---|---|---|---|

| 1,8-Naphthyridine-hydrazono derivatives | Aspergillus niger, Candida albicans | Activity comparable to Griseofulvin | nih.gov |

| 3-(2-methyl-1,8-naphthyridin-3-yl) ureas | Alternaria alternata | Active against fungal strain | mdpi.com |

| 10-Hydroxycanthin-6-one | Fusarium graminearum, Fusarium solani | 74.5% and 57.9% growth inhibition, respectively | semanticscholar.orgmdpi.com |

| 3-Methoxysampangine | Candida albicans, Aspergillus fumigatus | Significant in vitro activity | mdpi.com |

Antiviral Activities

The structural diversity of the naphthyridine scaffold has made it a promising framework for the development of antiviral agents. sphinxsai.com Derivatives have been identified with activity against a range of viruses, including human cytomegalovirus (HCMV), herpes simplex virus (HSV), and hepatitis C virus (HCV). nih.gov

One notable series of 1,6-naphthyridine (B1220473) derivatives has shown potent activity against HCMV, with some compounds being significantly more potent than the standard drug ganciclovir (B1264). nih.govasm.org These compounds appear to act through a novel mechanism, as they remain effective against viral strains that are resistant to other antiviral drugs like ganciclovir and foscarnet. nih.govasm.org The proposed mechanism involves targeting events in both the early and late stages of viral replication. asm.org Other naphthyridine derivatives have been found to inhibit HCV replication by interacting with viral proteins.

Antiparasitic Activities

Naphthyridine derivatives have shown potential in treating parasitic diseases, most notably malaria. sphinxsai.com The 1,7-naphthyridine scaffold, in particular, has been identified in compounds with antiparasitic properties. sphinxsai.com Research has also highlighted the activity of naphthyridine alkaloids against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. semanticscholar.orgmdpi.com For example, the alkaloid canthin-6-one (B41653) displayed an antiparasitic effect in mice infected with T. cruzi. semanticscholar.orgmdpi.com Furthermore, aaptamine (B1664758), a benzo[de] nih.govnaphthyridine alkaloid, has demonstrated anti-amoebic effects against Acanthamoeba castellanii. mdpi.com

Anticancer Properties and Related Mechanisms

The naphthyridine scaffold is a key component in numerous compounds designed to combat cancer. ekb.eg These derivatives employ a variety of mechanisms to inhibit tumor growth and induce cancer cell death. ekb.egekb.eg The 1,7- and 1,8-naphthyridine isomers are frequently found in these anticancer agents. nih.govekb.eg

Key mechanisms of anticancer activity for naphthyridine derivatives include:

Enzyme Inhibition: Many derivatives function as inhibitors of crucial enzymes involved in cancer cell proliferation and survival. ekb.eg

Kinase Inhibitors: They can target protein kinases, such as c-Met, which are often overactive in various cancers. Inhibition of these kinases disrupts signaling pathways that promote cell growth and angiogenesis. ekb.eg

Topoisomerase Inhibitors: Similar to their antibacterial action, some naphthyridines intercalate with DNA and inhibit human topoisomerase I or II, leading to DNA damage and apoptosis in cancer cells. ekb.eg Voreloxin is a notable 1,8-naphthyridine derivative that functions as a topoisomerase II inhibitor. ekb.eg

PARP Inhibitors: Certain 1,7-naphthyridin-8(7H)-one derivatives have been explored as inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair, particularly in cancers with specific mutations like those in BRCA genes.

WNT Signaling Pathway Inhibition: Some 1,7-naphthyridine alkaloids, such as Bisleuconothine A, have been shown to inhibit the WNT signaling pathway. nih.govmdpi.com This disruption leads to cell cycle arrest at the G0/G1 phase and prevents the proliferation of cancer cells. nih.govmdpi.com

Induction of Apoptosis: Many naphthyridine compounds exert their anticancer effects by triggering programmed cell death (apoptosis) in tumor cells. smolecule.comekb.eg This can be achieved through various pathways, including the mitochondrial pathway.

Studies have demonstrated the efficacy of these compounds against a range of human cancer cell lines, including colon, breast, prostate, and lung cancer. nih.govekb.eg

Table 3: Examples of Anticancer Activity in Naphthyridine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Reported Activity (IC₅₀) | Reference(s) |

|---|---|---|---|---|

| Bisleuconothine A (1,7-Naphthyridine alkaloid) | SW480, HCT116, HT29, SW620 (Colon) | WNT Signaling Inhibition, G0/G1 Cell Cycle Arrest | 2.74, 3.18, 1.09, 3.05 µM, respectively | nih.govmdpi.com |

| 1,7-Naphthyridinone derivatives | SW480, HCT116 (Colon) | WNT Signaling Inhibition, Apoptosis Induction | 1.09 to 3.18 µM | |

| Voreloxin (1,8-Naphthyridine derivative) | Acute Myeloid Leukemia | Topoisomerase II Inhibition, DNA Intercalation | In clinical investigation | ekb.eg |

Kinase and Enzyme Inhibition (e.g., DNA gyrase)

The naphthyridine nucleus is a well-established pharmacophore for the development of enzyme inhibitors, particularly targeting bacterial topoisomerases and protein kinases. Its structural similarity to the purine core of ATP allows naphthyridine derivatives to function as competitive inhibitors in the ATP-binding pockets of numerous kinases.

DNA Gyrase Inhibition: The antibacterial activity of the naphthyridine class was first established with the discovery of nalidixic acid, a 1,8-naphthyridine derivative. Nalidixic acid and its analogs function by inhibiting DNA gyrase (a type II topoisomerase) in Gram-negative bacteria. This inhibition prevents the enzyme from introducing negative supercoils into DNA, a process essential for DNA replication and transcription, ultimately leading to bacterial cell death. While nalidixic acid targets the 1,8-naphthyridine isomer, the fundamental mechanism of enzyme inhibition highlights the potential of the broader naphthyridine family, including 1,7-naphthyridine derivatives, as a starting point for designing novel antibacterial agents.

Protein Kinase Inhibition: In oncology, numerous naphthyridine-based compounds have been developed as potent kinase inhibitors. These agents target kinases that are often overactive in cancer cells, driving proliferation and survival. For example, derivatives of the 1,6-naphthyridine scaffold have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key targets in cancer therapy. Research has demonstrated that specific substitutions on the naphthyridine ring system can confer high potency and selectivity against these targets. A study on 4-anilino-1,6-naphthyridine-3-carbonitriles identified compounds with nanomolar inhibitory concentrations against EGFR, showcasing the scaffold's utility in this domain. Although direct studies on 3-Hydroxy-1,7-naphthyridine as a kinase inhibitor are not widely published, its core structure is fundamentally suited for exploration in this area.

| Compound | Naphthyridine Core | Enzyme Target | Biological Activity (IC₅₀) | Therapeutic Area |

|---|---|---|---|---|

| Nalidixic acid | 1,8-Naphthyridine | Bacterial DNA Gyrase | ~20 µg/mL (MIC for E. coli) | Antibacterial |

| AZD2281 (Olaparib) | Phthalazinone (contains a related pyridopyridazinone) | PARP1/PARP2 | 5 nM (PARP1) / 1 nM (PARP2) | Anticancer |

| 4-Anilino-1,6-naphthyridine derivative | 1,6-Naphthyridine | EGFR Kinase | 2.7 nM | Anticancer |

WNT Signaling Pathway Inhibition

The WNT signaling pathway is a critical regulator of cell proliferation, differentiation, and fate. Its aberrant activation is a hallmark of various cancers, particularly colorectal cancer, making it an attractive target for therapeutic intervention. Naphthyridine derivatives have emerged as potent inhibitors of key components within this pathway, most notably the tankyrase enzymes (TNKS1 and TNKS2).

Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family that regulate the stability of Axin, a central component of the β-catenin destruction complex. By inhibiting tankyrases, Axin levels are stabilized, leading to the degradation of β-catenin and subsequent downregulation of WNT pathway target genes. Several research groups have developed highly potent and selective tankyrase inhibitors based on the 1,5-naphthyridinone and 1,8-naphthyridinone scaffolds. For instance, a series of 1,8-naphthyridin-2-one derivatives demonstrated low nanomolar potency against TNKS2 and effectively reduced β-catenin-driven transcription in cellular assays. These findings underscore the potential of the naphthyridine framework, including isomers like 1,7-naphthyridine, to be functionalized into modulators of the WNT pathway.

Cell Cycle Arrest Mechanisms

The inhibition of critical cellular processes by naphthyridine derivatives, such as kinase activity or WNT signaling, often culminates in cell cycle arrest. This cytostatic effect prevents cancer cells from progressing through the division cycle, thereby halting tumor growth.

The specific phase of arrest is dependent on the molecular target.